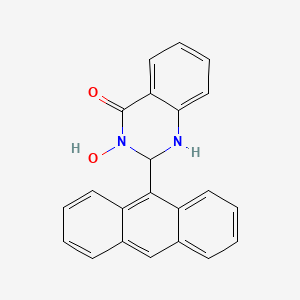
2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of anthracene derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthracene-9-carbaldehyde with 2-aminobenzamide under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazolinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and anthracene derivatives, which can be further utilized in different applications .
科学的研究の応用
2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
作用機序
The mechanism by which 2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death . In electronic applications, its photophysical properties are exploited to enhance the efficiency of devices like OLEDs .
類似化合物との比較
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-(Anthracen-9-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique combination of the anthracene and quinazolinone moieties, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity .
特性
CAS番号 |
192513-20-5 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
2-anthracen-9-yl-3-hydroxy-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H16N2O2/c25-22-18-11-5-6-12-19(18)23-21(24(22)26)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13,21,23,26H |
InChIキー |
LOPBJDJTVRIXHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4NC5=CC=CC=C5C(=O)N4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)
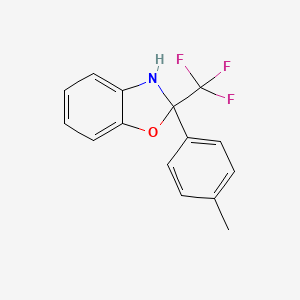

![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
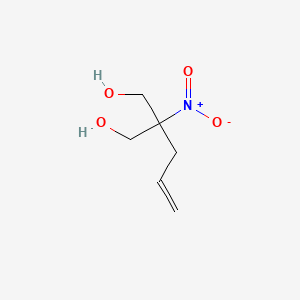

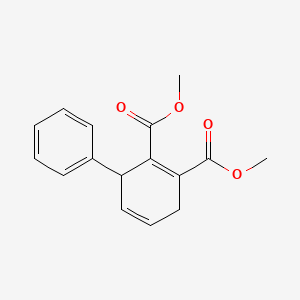
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
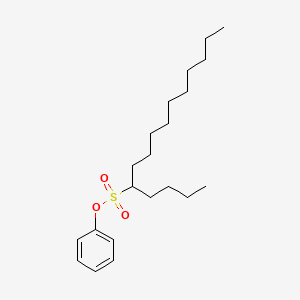
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
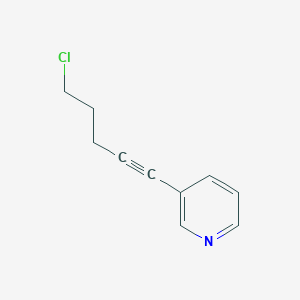
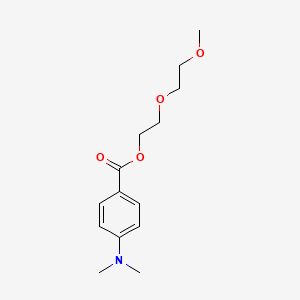
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
